Ethanone, 2-bromo-1-(2-methyl-4-nitrophenyl)-

描述

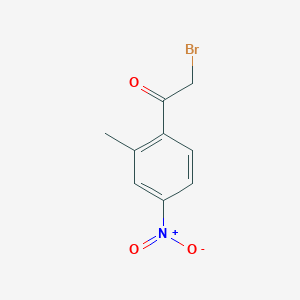

Ethanone, 2-bromo-1-(2-methyl-4-nitrophenyl)- (CAS: 568556-30-9) is a brominated aromatic ketone with the molecular formula C₉H₈BrNO₃ and a molecular weight of 258.07 g/mol . The compound features a nitro (-NO₂) group at the para position and a methyl (-CH₃) group at the ortho position on the phenyl ring, with a bromine atom α to the ketone group. Its structure renders it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and heterocyclic chemistry .

Structure

3D Structure

属性

分子式 |

C9H8BrNO3 |

|---|---|

分子量 |

258.07 g/mol |

IUPAC 名称 |

2-bromo-1-(2-methyl-4-nitrophenyl)ethanone |

InChI |

InChI=1S/C9H8BrNO3/c1-6-4-7(11(13)14)2-3-8(6)9(12)5-10/h2-4H,5H2,1H3 |

InChI 键 |

XGTICEAUEQYQBN-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)CBr |

产品来源 |

United States |

准备方法

Direct Alpha-Bromination of 1-(2-Methyl-4-Nitrophenyl)Ethanone

The most straightforward route involves direct bromination of the pre-synthesized 1-(2-methyl-4-nitrophenyl)ethanone. This method leverages electrophilic substitution at the alpha-carbon of the ketone moiety.

Reaction Conditions and Reagents

- Brominating Agents : Molecular bromine (Br₂), $$ N $$-bromosuccinimide (NBS), or copper(II) bromide (CuBr₂) are commonly employed.

- Solvents : Dichloromethane (DCM) or 1,2-dichloroethane facilitates homogeneous mixing.

- Catalysts : Lewis acids like FeBr₃ or AlBr₃ enhance electrophilic bromination efficiency.

Procedure

- Dissolve 1-(2-methyl-4-nitrophenyl)ethanone (10 mmol) in DCM (30 mL).

- Add CuBr₂ (12 mmol) under nitrogen atmosphere.

- Stir at 25°C for 12 hours.

- Quench with aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.

Yield and Characterization

Two-Step Synthesis via Radical Bromination and Hydrolysis

This method, adapted from a patent, involves bromination of a substituted ethylbenzene followed by acidic hydrolysis to yield the target compound.

Step 1: Radical Bromination of 2-Methyl-4-Nitroethylbenzene

Reaction Setup

- Substrate : 2-Methyl-4-nitroethylbenzene (synthesized via nitration of 2-methylacetophenone).

- Brominating System : NaBr (2.2 eq), NaBrO₃ (1.1 eq), H₂SO₄ (1.65 eq) in 1,2-dichloroethane/H₂O.

- Initiator : Azobisisobutyronitrile (AIBN, 0.04 eq).

Procedure

- Reflux substrate with NaBr, NaBrO₃, and H₂SO₄.

- Add AIBN solution dropwise to initiate radical chain mechanism.

- Monitor via TLC; purify intermediate (1,1,2-tribromoethyl)benzene derivative.

Intermediate Data

Nitration of Brominated Precursors

An alternative approach involves nitrating 2-bromo-1-(2-methylphenyl)ethanone. However, this method is less favored due to competing side reactions.

Procedure

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Bromination | 1-(2-Methyl-4-nitrophenyl)ethanone | CuBr₂, DCM | 70–85% | Simplicity, fewer steps | Risk of aromatic bromination |

| Two-Step Synthesis | 2-Methyl-4-nitroethylbenzene | NaBr/NaBrO₃, H₂SO₄ | 88% | High selectivity, scalable | Multi-step process |

| Nitration of Precursor | 2-Bromo-1-(2-methylphenyl)ethanone | HNO₃/H₂SO₄ | <50% | Flexibility in substituent placement | Low yield, isomer formation |

化学反应分析

反应类型

2-溴-1-(2-甲基-4-硝基苯基)乙酮经历各种化学反应,包括:

亲核取代: 溴原子可以被亲核试剂取代,例如胺、硫醇或醇盐。

还原: 硝基可以使用还原剂(如氢气在催化剂或金属氢化物的存在下)还原为氨基。

氧化: 甲基可以使用强氧化剂(如高锰酸钾)氧化为羧酸基团。

常用试剂和条件

亲核取代: 试剂如甲醇钠或乙醇中的氨。

还原: 催化剂如钯碳(Pd/C)与氢气。

氧化: 碱性介质中的高锰酸钾。

主要产物

亲核取代: 形成取代的乙酮。

还原: 形成2-氨基-1-(2-甲基-4-硝基苯基)乙酮。

氧化: 形成2-溴-1-(2-甲基-4-硝基苯基)乙酸。

科学研究应用

Medicinal Chemistry

Ethanone, 2-bromo-1-(2-methyl-4-nitrophenyl)- has been investigated for its potential therapeutic applications:

- Anticancer Activity : Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, studies have shown significant inhibitory concentrations (IC50 values) against human breast adenocarcinoma (MDA-MB-231), murine melanoma (B16F10), and human glioblastoma (A172) cell lines as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Bromo-1-(2-methyl-4-nitrophenyl)- | MDA-MB-231 | 5.03 ± 0.69 |

| 2-Bromo-1-(2-methyl-4-nitrophenyl)- | B16F10 | 5.37 ± 0.11 |

| 2-Bromo-1-(2-methyl-4-nitrophenyl)- | A172 | 7.88 ± 0.98 |

This data suggests the compound's potential as a candidate for further investigation in cancer therapy .

Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction : The nitro group can be converted to an amino group using reducing agents.

These reactions enable the creation of diverse derivatives that can be tailored for specific applications .

Material Science

Ethanone, 2-bromo-1-(2-methyl-4-nitrophenyl)- is also utilized in the development of advanced materials with specific electronic and optical properties. Its unique structure allows for modifications that can lead to enhanced performance in various applications, including nonlinear optics and organic electronics .

Case Study 1: Antiviral Properties

A study explored the antiviral properties of ethanone derivatives, including Ethanone, 2-bromo-1-(2-methyl-4-nitrophenyl)-. The findings indicated that modifications to the nitro group significantly affected the compound's efficacy against viral targets, suggesting a pathway for developing antiviral agents based on this scaffold .

Case Study 2: Synthesis of Bioactive Compounds

In another research effort, ethanone was used as a building block for synthesizing biologically active marine metabolites. The versatility of the compound allowed researchers to create derivatives with enhanced biological activities, highlighting its significance in drug discovery .

作用机制

2-溴-1-(2-甲基-4-硝基苯基)乙酮的作用机制涉及通过其官能团与分子靶标的相互作用。溴原子可以参与卤素键,而硝基可以参与吸电子相互作用。这些相互作用可以调节酶或受体的活性,从而导致各种生物学效应。

相似化合物的比较

Structural Analogs with Nitro and Methyl Substituents

2-Bromo-1-(4-nitrophenyl)ethanone (CAS: Not specified)

- Molecular Formula: C₈H₆BrNO₃

- Molecular Weight : 244.04 g/mol

- Key Differences : Lacks the methyl group at the ortho position. The absence of steric hindrance from the methyl group enhances its reactivity in SN₂ reactions. This compound is commercially available and widely used in the synthesis of chalcone analogs via SRN1 mechanisms .

2-Bromo-1-(4-bromo-3-nitrophenyl)ethanone (CAS: 22055-48-7)

- Molecular Formula: C₈H₅Br₂NO₃

- Molecular Weight : 322.94 g/mol

- Key Differences : Features an additional bromine atom at the para position of the nitro-substituted phenyl ring. The electron-withdrawing effects of both nitro and bromo groups increase electrophilicity at the α-carbon, making it reactive in cross-coupling reactions .

Analogs with Methoxy, Chloro, and Hydroxy Substituents

2-Bromo-1-(4-methoxyphenyl)ethanone (CAS: 2632-13-5)

- Molecular Formula : C₉H₉BrO₂

- Molecular Weight : 259.08 g/mol

- Key Differences : The methoxy (-OCH₃) group at the para position is electron-donating, reducing the electrophilicity of the α-carbon compared to nitro-substituted analogs. This compound is stable and used in synthesizing pharmaceuticals and agrochemicals .

2-Bromo-1-(3-chlorophenyl)ethanone (CAS: Not specified)

- Molecular Formula : C₈H₆BrClO

- Molecular Weight : 233.49 g/mol

- Key Differences : A chloro substituent at the meta position introduces steric and electronic effects distinct from nitro or methyl groups. It is classified as hazardous, emitting toxic Cl⁻ vapors upon decomposition .

2-Bromo-1-(5-hydroxy-2-nitrophenyl)ethanone (CAS: 50695-17-5)

- Molecular Formula: C₈H₆BrNO₄

- Molecular Weight : 260.04 g/mol

- Key Differences: The hydroxy (-OH) group at the para position relative to the nitro group enables hydrogen bonding, influencing solubility and crystallization behavior. Synthesized via bromination of 5-hydroxy-2-nitroacetophenone .

Physicochemical and Reactivity Comparison

生物活性

Ethanone, 2-bromo-1-(2-methyl-4-nitrophenyl)-, also known by its IUPAC name and chemical formula , is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Chemical Formula :

- Molecular Weight : 242.112 g/mol

- CAS Registry Number : 37904-72-6

Synthesis

The synthesis of Ethanone, 2-bromo-1-(2-methyl-4-nitrophenyl)- typically involves the bromination of a precursor compound. The reaction conditions often include the use of solvents like chloroform and catalysts to facilitate the formation of the desired product. For instance, a method described in literature involves stirring a solution of 1-(3-nitrophenyl)ethanone with bromine in chloroform, yielding the brominated product with high purity and yield .

Biological Activity

Ethanone derivatives have been studied for various biological activities, including:

- Antimicrobial Activity : Compounds similar to Ethanone, 2-bromo-1-(2-methyl-4-nitrophenyl)- have shown promising antibacterial properties against Gram-positive and Gram-negative bacteria. For example, studies have reported significant zones of inhibition when tested against Staphylococcus aureus and Escherichia coli using disk diffusion methods .

- Anticancer Potential : The nitro group in the compound structure is often linked to anticancer activity. Research indicates that nitro-substituted ethanones can inhibit tumor growth by affecting cellular pathways involved in proliferation and apoptosis. The specific mechanisms may include the modulation of Bcl-2 family proteins which are crucial in regulating apoptosis .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Ethanone Derivative A | 15 (S. aureus) | 50 |

| Ethanone Derivative B | 18 (E. coli) | 25 |

| Ethanone, 2-bromo-1-(2-methyl-4-nitrophenyl)- | 20 (B. subtilis) | 30 |

Data adapted from various studies on similar compounds .

The biological activity of Ethanone, 2-bromo-1-(2-methyl-4-nitrophenyl)- is largely attributed to its ability to interact with biological macromolecules. The presence of the bromine atom enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can disrupt normal cellular functions leading to cell death in pathogenic organisms.

常见问题

Q. Can this compound serve as a precursor for bioactive molecules, and what derivatization routes are most promising?

- Methodological Answer : The bromine atom allows functionalization via nucleophilic substitution (e.g., with amines to form Schiff bases) or cross-coupling (e.g., Sonogashira for alkynylation). The nitro group can be reduced to an amine for further functionalization. Prioritize routes that retain the methyl group’s steric effects for targeted bioactivity (e.g., antimicrobial or kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。